molecular formula C9H14F2N2O2 B1478375 Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 2092062-77-4

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1478375
CAS No.: 2092062-77-4
M. Wt: 220.22 g/mol
InChI Key: VJLJYSYFHDHHFD-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS: 2092062-77-4) is a synthetic intermediate with a molecular formula of C₉H₁₄F₂N₂O₂ and a molecular weight of 220.217 g/mol . Its structure comprises a strained azetidine (4-membered nitrogen-containing ring) linked via a methanone group to a 4,4-difluoropyrrolidine moiety bearing a hydroxymethyl substituent. Key physicochemical properties include:

  • Boiling point: 380.3±42.0 °C (at 760 mmHg)
  • Density: 1.4±0.1 g/cm³
  • Polarizability: 19.4±0.5 × 10⁻²⁴ cm³
  • Storage: Requires -20°C for long-term stability .

The compound is utilized in scientific research and synthesis, particularly for exploring fluorinated heterocycles in medicinal chemistry. Safety protocols mandate protective gear (gloves, masks) due to its reactive intermediates .

Properties

IUPAC Name

azetidin-3-yl-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O2/c10-9(11)1-7(4-14)13(5-9)8(15)6-2-12-3-6/h6-7,12,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJYSYFHDHHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)C2CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a complex organic compound with significant biological activity. Its unique structural features, including difluoro groups and a hydroxymethyl moiety, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Structural Formula

The chemical structure of this compound can be represented as follows:

C10H16F2N2O2\text{C}_{10}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2

Molecular Weight

The molecular weight of the compound is 234.24 g/mol .

IUPAC Name

The IUPAC name for this compound is this compound.

Research indicates that this compound exhibits various biological activities, particularly in cancer treatment. It acts as a PLK4 inhibitor , which plays a crucial role in regulating centriole biogenesis. Overexpression of PLK4 has been linked to cancer progression due to its involvement in centrosome duplication .

Case Studies and Research Findings

  • Cancer Cell Studies : In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Specifically, it has been tested on cell lines with mutations in the p53 pathway. The results indicated that cells with intact p53 pathways were more susceptible to the effects of the compound .
  • Toxicological Assessments : Toxicity studies have demonstrated that this compound has a favorable safety profile when administered at therapeutic doses. No significant adverse effects were observed on cardiovascular or central nervous systems during chronic exposure tests .
  • Comparative Analysis : Compared to other PLK4 inhibitors, this compound shows enhanced selectivity and potency, making it a promising candidate for further development in targeted cancer therapies .

Data Table: Biological Activity Summary

Activity Observation
PLK4 InhibitionInduces cell cycle arrest in cancer cell lines
Apoptosis InductionPromotes programmed cell death in mutated p53 cells
Toxicity ProfileNo significant adverse effects at therapeutic doses
SelectivityHigher selectivity compared to other PLK4 inhibitors

Scientific Research Applications

Structure and Composition

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₃H₁₈F₂N₂O
  • CAS Number : 2092062-77-4

The structural configuration includes an azetidine ring and a pyrrolidine moiety, which contribute to its potential reactivity and biological activity.

Anticancer Activity

Research has indicated that azetidine derivatives can act as MEK inhibitors, which are crucial in the treatment of proliferative diseases, including various cancers. The inhibition of the MEK pathway can lead to reduced tumor growth and increased apoptosis in cancer cells. Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone may exhibit similar properties, making it a candidate for further exploration in anticancer drug development .

Neurological Disorders

Compounds with azetidine structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound could potentially affect pathways involved in neuroprotection or neurodegeneration, warranting studies on its effects on conditions like Alzheimer's disease or Parkinson's disease.

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Preliminary studies on similar azetidine derivatives have reported efficacy against various bacterial strains, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.

Synthesis of Novel Compounds

In synthetic chemistry, azetidine derivatives are often used as building blocks for more complex molecules. The versatility of this compound allows chemists to explore new synthetic pathways and develop novel compounds with targeted biological activity.

Pharmaceutical Formulations

Due to its potential therapeutic applications, this compound may be included in pharmaceutical formulations aimed at treating specific diseases. Its stability and solubility characteristics need to be assessed for effective incorporation into drug delivery systems.

Case Study 1: MEK Inhibition

A study published in a patent document highlighted the efficacy of azetidine compounds as MEK inhibitors for cancer treatment. The findings emphasized that modifications in the azetidine structure could enhance inhibitory activity against MEK pathways, suggesting a direct application for this compound in cancer therapeutics .

Case Study 2: Antimicrobial Activity

Research conducted on various azetidine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural components of these compounds were linked to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone Azetidine + difluoropyrrolidine -F, -CH₂OH 220.217 Small ring strain, H-bond donor
(2S)-4,4-difluoro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-ylmethanone () Difluoropyrrolidine + pyrazine -F, -oxadiazole ~382.5 Bulky oxadiazole, π-π stacking potential
{(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone () Pyrrolidine + pyridine -CF₃, -OH N/A High lipophilicity, steric hindrance
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () Pyridine + pyrrolidine -OCH₃ N/A Electron-rich pyridine, methoxy group

Key Observations :

  • Fluorine substituents in the target and compound improve metabolic stability but differ in electronic effects due to the oxadiazole group in the latter .
  • The hydroxymethyl group in the target compound contrasts with aryl or heteroaryl substituents in analogues, influencing solubility and target binding .

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound Compound Compound
Molecular Weight 220.217 382.5 >500 (estimated)
Boiling Point (°C) 380.3 N/A N/A
Polarizability (10⁻²⁴ cm³) 19.4±0.5 N/A Higher (CF₃ groups)
Solubility No data Likely low (bulky groups) Very low (high MW)

Analysis :

  • The target’s lower molecular weight (220 vs. 382.5) suggests better bioavailability for drug discovery applications.
  • High boiling point (380°C) indicates low volatility, favoring solid-phase synthesis .
  • Polarizability differences reflect electronic effects: ’s trifluoromethyl groups increase polarizability but reduce solubility .

Preparation Methods

General Synthetic Strategy

The synthesis of Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone generally follows a convergent approach that includes:

  • Construction of the fluorinated pyrrolidine ring with the hydroxymethyl substituent.
  • Formation of the azetidine ring.
  • Coupling of the azetidine and pyrrolidine moieties via a methanone (carbonyl) linkage.

This approach requires careful control of reaction conditions to maintain stereochemical integrity and to introduce fluorine atoms selectively.

Preparation of the 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine Intermediate

The fluorinated pyrrolidine fragment is typically synthesized through the following steps:

  • Fluorination: Introduction of two fluorine atoms at the 4-position of the pyrrolidine ring is achieved using electrophilic fluorinating agents or via nucleophilic substitution on suitable precursors.
  • Hydroxymethylation: The 2-position hydroxymethyl group is introduced by selective functionalization, often via reduction of an aldehyde or by nucleophilic substitution of a leaving group with formaldehyde derivatives.
  • Ring Closure: The pyrrolidine ring can be formed by intramolecular cyclization reactions, frequently employing reductive amination or other cyclization techniques to ensure ring closure with the desired substitution pattern.

Purification of intermediates is commonly performed using chromatography techniques, and reaction progress is monitored by NMR and HPLC methods.

Synthesis of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is prepared through:

  • Ring closure of suitable amino alcohol or haloamine precursors.
  • Reductive amination or nucleophilic substitution reactions to introduce substituents at the 3-position.
  • Fluorination may also be introduced at this stage if required by the target molecule.

The azetidine intermediate is then functionalized to enable coupling with the pyrrolidine fragment.

Coupling to Form the Methanone Linkage

The key step involves coupling the azetidin-3-yl group with the 4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl group via a carbonyl (methanone) linkage:

  • This is typically achieved by reacting an azetidin-3-yl amine or azetidinyl derivative with an activated carbonyl compound such as an acid chloride or anhydride derived from the pyrrolidine intermediate.
  • The reaction conditions often require mild bases and anhydrous solvents to prevent hydrolysis.
  • Catalysts or coupling agents (e.g., carbodiimides) may be employed to enhance yield and selectivity.

The final product is purified by recrystallization or chromatographic methods, and its structure confirmed by NMR, MS, and IR spectroscopy.

Optimization and Reaction Conditions

Key parameters optimized during synthesis include:

Parameter Typical Conditions Notes
Solvent Anhydrous organic solvents (e.g., dichloromethane, THF) To prevent moisture-sensitive side reactions
Temperature 0 °C to reflux depending on step Lower temps for fluorination, higher for coupling
Catalysts/Reagents Carbodiimides, bases (e.g., triethylamine) To facilitate amide bond formation
Purification Chromatography (silica gel), recrystallization Ensures high purity and removal of side-products

Reaction monitoring is typically done by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy to ensure completion and purity.

Representative Data Table of Preparation Steps

Step Starting Material Reagents/Catalysts Conditions Yield (%) Notes
Fluorination of pyrrolidine Pyrrolidine derivative Electrophilic fluorinating agent 0 °C to RT 70-85 Selective difluorination
Hydroxymethylation Fluorinated pyrrolidine intermediate Formaldehyde or equivalent Reflux in organic solvent 65-80 Introduction of hydroxymethyl
Azetidine ring formation Haloamine or amino alcohol precursor Base, reductive amination RT to reflux 60-75 Formation of azetidine ring
Coupling to methanone Azetidin-3-yl amine + pyrrolidine acid chloride Carbodiimide, base 0 °C to RT 55-70 Formation of methanone linkage

Research Findings and Considerations

  • The stereochemistry of the pyrrolidine and azetidine rings is crucial for biological activity; thus, chiral catalysts or resolution methods may be employed to obtain enantiomerically pure compounds.
  • Fluorination enhances metabolic stability and alters electronic properties, necessitating precise control during synthesis to avoid over-fluorination or side reactions.
  • The hydroxymethyl group provides a handle for further functionalization or conjugation in medicinal chemistry applications.
  • Advanced techniques such as continuous flow reactors have been explored to optimize yield and reproducibility while adhering to green chemistry principles.

Q & A

How can the synthetic route for Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Coupling Reaction Conditions : Use azetidine and pyrrolidine precursors under controlled pH and temperature to minimize side reactions. For example, and describe coupling 3,3-difluoroazetidine with activated carbonyl intermediates using anhydrous solvents (e.g., DCM or THF) and catalysts like HATU/DIPEA.
  • Purification Strategies : Employ preparative column chromatography (silica gel, hexanes/EtOAc gradients) to isolate diastereomers, as demonstrated in . For polar byproducts, reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is recommended .

What advanced spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • High-Resolution NMR : Use 400 MHz ¹H NMR (CDCl₃ or DMSO-d₆) to resolve complex splitting patterns, such as the diastereotopic protons in the azetidine and pyrrolidine rings (e.g., δ 4.47–4.54 ppm in ).
  • LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 378.0 in ) and monitor purity (>99% by HPLC, as in ).
  • X-ray Crystallography : Refine crystal structures using SHELXL ( ) to resolve conformational ambiguities, especially for fluorine and hydroxymethyl substituents .

How can computational modeling predict the compound’s conformational stability and bioactive conformation?

Methodological Answer:

  • Quantum Mechanical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to analyze ground-state geometries and dipole moments (see for analogous methanone derivatives).
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water or lipid bilayers to assess stability of the hydroxymethyl group and fluorine-induced electrostatic interactions .

What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/water mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility ( tested solvents like DMSO and ethanol).
  • pH Adjustment : Protonate the azetidine nitrogen (pKa ~8.5) in mildly acidic buffers to improve solubility without degrading the hydroxymethyl group .

How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Replace the 4,4-difluoropyrrolidine with non-fluorinated analogs ( ) or vary the hydroxymethyl group to assess hydrogen-bonding contributions.
  • Bioisosteric Replacements : Substitute azetidine with piperidine or morpholine ( ) to evaluate ring size and basicity effects on target binding .

What in vitro assays are suitable for assessing metabolic stability?

Methodological Answer:

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LCMS ( ).
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .

How to analyze degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze degradants via UPLC-QTOF ( uses ammonium acetate buffers for stability testing).
  • Mass Fragmentation Patterns : Compare MS² spectra with synthetic standards to identify cleavage products (e.g., loss of hydroxymethyl or fluorine groups) .

What crystallographic refinement protocols ensure accurate resolution of fluorine atoms?

Methodological Answer:

  • SHELXL Refinement : Apply anisotropic displacement parameters for fluorine atoms and restrain bond distances/angles ( ).
  • Twinned Data Handling : For crystals with pseudo-merohedral twinning, use SHELXE to resolve overlapping reflections .

How to evaluate the compound’s potential for in vivo toxicity?

Methodological Answer:

  • Ames Test : Assess mutagenicity in Salmonella strains ( guidelines for preclinical safety).
  • hERG Inhibition Assay : Use patch-clamp electrophysiology to quantify cardiac risk (reference IC₅₀ values from ’s pharmaceutical standards) .

What computational tools predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Dock the compound into homology models of GPCRs or kinases, focusing on fluorine and hydroxymethyl interactions ( ’s spiro-piperidine analogs provide docking precedents).
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorinated vs. non-fluorinated derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone

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